![molecular formula C24H29N3O6S B15000055 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B15000055.png)
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenylsulfonyl group, and a piperidinylamino group attached to a pyrrolidine-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl and methoxyphenylsulfonyl precursors, followed by their coupling with the piperidinylamino group. The final step involves the cyclization to form the pyrrolidine-2,5-dione core. Common reagents used in these reactions include ethyl bromide, methanesulfonyl chloride, and piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
N-(4-Ethoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinecarboxamide: Contains the ethoxyphenyl group but has a different core structure.
Uniqueness
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O6S |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N3O6S/c1-3-33-20-6-4-18(5-7-20)27-23(28)16-22(24(27)29)25-17-12-14-26(15-13-17)34(30,31)21-10-8-19(32-2)9-11-21/h4-11,17,22,25H,3,12-16H2,1-2H3 |
InChI Key |
PDJCWMSFQDBLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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